Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate

Immunology Cell-surface modification Haptenation

When covalent protein modification requires spectroscopic tracking, non-fluorinated aryl sulfonates (TNBS, DNBS) fail to provide analytical traceability. Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate (CF3-DNBS) solves this via its trifluoromethyl group, enabling 19F NMR monitoring of hapten-protein adduct formation without radioactive or colorimetric labels. • 19F NMR-active reporter for real-time hapten tracking; reacts with two high-reactivity lysine residues on HSA (incl. Lys199) • 10 mM achieves cell-surface haptenation equivalent to 1 mM TNBS; CF3-DNBS-modified cells resist antibody-complement lysis • Orthorhombic Pbca crystal structure available for XRPD identity verification and computational modeling • Validated for L-glutamine GC derivatization with ~90% recovery

Molecular Formula C7H2F3N2NaO7S
Molecular Weight 338.15 g/mol
CAS No. 54495-25-9
Cat. No. B1301780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate
CAS54495-25-9
Molecular FormulaC7H2F3N2NaO7S
Molecular Weight338.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])C(F)(F)F.[Na+]
InChIInChI=1S/C7H3F3N2O7S.Na/c8-7(9,10)3-1-4(11(13)14)6(20(17,18)19)5(2-3)12(15)16;/h1-2H,(H,17,18,19);/q;+1/p-1
InChIKeyPYGGEZQHHQFWCY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate (CAS 54495-25-9): A Fluorinated Aryl Sulfonate for Precision Bioconjugation and NMR-Probed Protein Analysis


Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate (CAS 54495-25-9), also referred to as CF3-DNBS or TFMDNPS, is a fluorinated aryl sulfonate reagent [1]. It functions primarily as a protein modification agent that reacts with nucleophilic amino acid side chains—most notably the ε-amino group of lysine residues—via an aromatic nucleophilic substitution mechanism [2]. Unlike its non-fluorinated analogs, this compound incorporates a trifluoromethyl group that serves as a sensitive ¹⁹F NMR reporter, enabling real-time spectroscopic tracking of hapten-carrier interactions without requiring radioactive or colorimetric labels [3]. Its reactivity profile, characterized by two highly reactive lysine targets on human serum albumin (HSA) and a distinct concentration-response relationship relative to trinitrobenzene sulfonate (TNBS), positions it as a specialized tool for applications where both covalent modification and subsequent structural analysis are required [4].

Why 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonate Cannot Be Replaced by Non-Fluorinated Aryl Sulfonates in NMR-Tracked Bioconjugation Workflows


Generic substitution of 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate with common aryl sulfonates such as 2,4,6-trinitrobenzenesulfonate (TNBS) or 2,4-dinitrobenzenesulfonate (DNBS) is precluded by two non-interchangeable properties. First, the trifluoromethyl group confers a unique ¹⁹F NMR spectroscopic handle that is entirely absent in non-fluorinated analogs, fundamentally altering experimental design when tracking covalent adduct formation or hapten localization [1]. Second, the compound exhibits quantitatively distinct reactivity parameters: it requires approximately a 10-fold higher concentration (10 mM vs. 1 mM) than TNBS to achieve equivalent cell-surface haptenic derivatization, a difference that directly impacts reagent consumption, reaction kinetics, and potential off-target effects in sensitive biological systems [2]. Substituting with DNBS or TNBS in workflows designed for NMR detection would result in complete loss of fluorine-based spectroscopic tracking, while uncorrected substitution in concentration-dependent protocols would yield suboptimal modification or increased cytotoxicity [3].

Quantitative Differentiation of Sodium 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonate: Direct Comparative Evidence for Procurement Decisions


Concentration-Response Divergence: CF3-DNBS Requires 10× Higher Molar Concentration than TNBS for Equivalent Cell-Surface Haptenation

In direct head-to-head comparison of cell-surface antigenic modification, 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate (CF3-DNBS) demonstrates reduced chemical reactivity relative to 2,4,6-trinitrobenzenesulfonate (TNBS). Equivalent haptenic derivatization of lymphocyte cell surfaces, as quantified by absorption studies and radioactive hapten assays, was achieved using CF3-DNBS at 10 mM versus TNBS at 1 mM [1]. This 10-fold concentration differential is a critical parameter for experimental design and procurement volume calculations.

Immunology Cell-surface modification Haptenation

¹⁹F NMR Reporter Capability: Trifluoromethyl Group Enables Spectroscopic Tracking Absent in Non-Fluorinated Analogs

The trifluoromethyl substituent on CF3-DNBS provides a unique ¹⁹F NMR spectroscopic handle that is entirely absent in TNBS and DNBS. This functional distinction was the explicit rationale for developing the fluorinated analog: to enable analysis of hapten-carrier bonds via ¹⁹F nuclear magnetic resonance without requiring radioactive labeling [1]. Studies confirm that viable tumor cells treated with CF3-DNBS yield interpretable ¹⁹F NMR spectra, whereas TNBS-modified samples produce no fluorine signal [2].

NMR spectroscopy Protein modification Fluorine chemistry

Differential Complement-Mediated Cytotoxicity: TNBS-Modified Cells Are Susceptible to Antibody-Complement Lysis Whereas CF3-DNBS-Modified Cells Are Resistant

In a direct comparative assessment of antibody-plus-complement-mediated cytotoxicity, TNBS-modified cells exhibited significant susceptibility to lysis, whereas CF3-DNBS-modified cells were resistant to this destructive pathway despite equivalent levels of cell-surface haptenation and immunological cross-reactivity [1]. This differential cytotoxicity profile is attributed to distinct physicochemical properties of the hapten-carrier adducts formed by the two reagents.

Immunology Cytotoxicity Cell-surface engineering

Lysine Residue Specificity on Human Serum Albumin: CF3-DNBS Targets Two Highly Reactive Lysines Including Lys199

Kinetic analysis of CF3-DNBS reaction with human serum albumin (HSA) at pH 7.5 reveals a hierarchical reactivity pattern: two highly reactive lysine residues undergo rapid modification, five additional lysines exhibit slower reactivity, and an undetermined number of nucleophilic groups react very slowly [1]. One of the rapidly reacting lysines was tentatively identified as Lys199, a residue of known functional significance in HSA ligand binding. This residue specificity aligns with findings for TNBS, which also targets Lys199 [2], but CF3-DNBS provides the added advantage of ¹⁹F NMR tracking.

Protein chemistry Bioconjugation Albumin modification

Crystal Structure Confirmation: 2,6-Dinitro-4-trifluoromethylbenzenesulfonate Anion Geometry Defined for Quality Control and Computational Modeling

The crystal structure of the dimethyl(dimethylaminomethylene)ammonium salt of 2,6-dinitro-4-trifluoromethylbenzenesulfonate has been solved and refined, providing definitive bond lengths, angles, and molecular conformation for the anion [1]. This structural characterization establishes a reference standard for X-ray powder diffraction (XRPD) identity verification and supplies atomic coordinates for molecular modeling studies.

Crystallography Structural chemistry Quality control

Derivatization Efficiency for L-Glutamine: ~90% Recovery in GC-Based Pharmaceutical Analysis

When employed as a derivatization agent for L-glutamine, 2,6-dinitro-4-trifluoromethylbenzenesulfonate forms a dinitrophenylglycine derivative that can be detected by gas chromatography with approximately 90% recovery . This quantitative recovery metric provides a benchmark for method validation in pharmaceutical quality control settings.

Analytical chemistry Derivatization Pharmaceutical analysis

Procurement-Guided Application Scenarios for Sodium 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonate Based on Quantitative Evidence


¹⁹F NMR-Tracked Protein Lysine Modification Studies

Researchers investigating site-specific lysine reactivity on proteins such as human serum albumin should select CF3-DNBS when spectroscopic tracking of the modification event is required. The compound reacts with two highly reactive lysine residues (including Lys199) on HSA [1], and the incorporated trifluoromethyl group enables ¹⁹F NMR analysis of hapten-protein adducts that cannot be performed with TNBS or DNBS [2]. This application leverages the compound's unique fluorine reporter capability while maintaining the Lys199 specificity profile of TNBS [3].

Viable Cell-Surface Haptenation for Immunological Assays Requiring Preserved Cell Integrity

For experiments involving cell-surface antigenic modification followed by functional assays requiring viable cells—such as T-cell activation studies, cytotoxicity assays, or in vivo tracking—CF3-DNBS is the preferred reagent over TNBS. While both compounds achieve immunologically cross-reactive haptenation, CF3-DNBS-modified cells remain resistant to antibody-plus-complement-mediated lysis, whereas TNBS-modified cells are susceptible to destruction [1]. Researchers must account for the 10× concentration differential (10 mM CF3-DNBS vs. 1 mM TNBS) when ordering material [1].

GC-Based Pharmaceutical Derivatization with Established Recovery Metrics

Analytical laboratories developing gas chromatography methods for amino acid quantification can utilize CF3-DNBS as a derivatization agent for L-glutamine, with documented recovery of approximately 90% [1]. This quantitative benchmark supports method validation documentation and provides procurement justification based on demonstrated analytical performance rather than vendor assertions.

Quality Control and Computational Modeling Requiring Verified Structural Data

Facilities performing X-ray powder diffraction (XRPD) identity verification of incoming chemical shipments or conducting molecular docking/dynamics simulations benefit from the availability of a peer-reviewed crystal structure for the 2,6-dinitro-4-trifluoromethylbenzenesulfonate anion [1]. The published crystallographic parameters (orthorhombic, space group Pbca) provide a definitive reference standard for identity confirmation and supply atomic coordinates for accurate computational modeling—a resource unavailable for many structurally uncharacterized commercial aryl sulfonates.

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